Imipramine-d3

Description

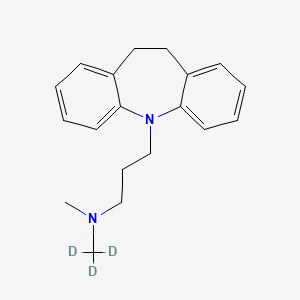

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-48-3 | |

| Record name | Imipramine-D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINE-D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Isotopic Characterization of Imipramine D3

Chemical Synthetic Pathways for Deuterium (B1214612) Labeling of Imipramine (B1671792)

The designation "Imipramine-d3" typically refers to the incorporation of three deuterium atoms specifically onto the N-methyl group of the imipramine molecule, resulting in an N-(methyl-d3) moiety. This site of deuteration is metabolically relevant, as N-demethylation is a primary metabolic pathway for imipramine oup.com.

Several synthetic strategies can be employed for introducing deuterium atoms into organic molecules. For this compound, methods often involve using deuterated reagents or precursors. One reported approach utilizes photocatalytic processes involving deuterium oxide (D₂O) splitting coupled with isotopic alkanol oxidation to achieve N-alkylation with deuterated methyl groups ucl.ac.ukthieme.de. This method allows for the facile synthesis of N-CD₃ labeled compounds with high yields and deuterium incorporation.

Alternatively, acid-catalyzed hydrogen-deuterium exchange reactions using deuterated acids and solvents like D₂O or DCl can also be utilized researchgate.netgoogle.com. While these methods can introduce deuterium at various positions, including aromatic rings, specific synthetic routes are designed to target the N-methyl group for the synthesis of this compound. The chemical name "10,11-Dihydro-N-methyl-N-(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine" explicitly defines the deuteration at the N-methyl position chemicalbook.com.

Spectroscopic and Chromatographic Methodologies for Isotopic Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of this compound by observing the absence or significant reduction of proton signals at the deuterated N-methyl position. ²H NMR can directly detect the presence of deuterium atoms. ¹³C NMR can also provide insights into the deuteration pattern by observing characteristic shifts in carbon signals. NMR is fundamental for structural elucidation and confirming the identity of the labeled compound lgcstandards.comrsc.orgckisotopes.com.

Mass Spectrometry (MS): Mass spectrometry is the cornerstone for determining isotopic purity and enrichment. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, are employed cerilliant.comjst.go.jpresearchgate.netuni-saarland.denih.gov. High-resolution MS, such as Time-of-Flight (TOF) MS, offers superior mass accuracy, allowing for precise differentiation between isotopologues and accurate quantification of isotopic distribution almacgroup.comnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the presence of the deuterated species and the ratio of deuterated to non-deuterated molecules can be accurately determined.

Assessment of Chemical Purity and Qualification as a Reference Material for Research

Beyond isotopic purity, the chemical purity of this compound is critical for its function as a reference standard. Rigorous analytical testing ensures the absence of significant chemical impurities and confirms its suitability for quantitative applications.

Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are standard methods for assessing chemical purity. These techniques separate this compound from any process-related impurities or degradation products. Certified reference materials typically report primary chromatographic purity values exceeding 99.0% lgcstandards.com. A Mass Balance Purity Factor is often calculated, taking into account chromatographic purity, residual solvents, water, and inorganic content, to provide a comprehensive measure of the material's purity lgcstandards.com.

Qualification as a Reference Material: this compound is qualified as a reference material through comprehensive analytical testing and certification according to international standards, such as ISO Guide 34, ISO/IEC 17025, and ISO 9001 lgcstandards.comsigmaaldrich.com. This qualification includes:

Identity Confirmation: Verified by NMR and MS.

Purity Assessment: Both chemical (HPLC/GC) and isotopic purity (GC/MS, LC/MS) are determined. Isotopic enrichment for this compound is typically specified as a high atom percent deuterium (e.g., ≥98 atom % D) chemicalbook.com.

Concentration Accuracy and Homogeneity: For solution standards, the concentration is verified against independently prepared calibration solutions, and within- and between-bottle homogeneity is confirmed lgcstandards.com.

Stability: Stability studies are conducted to establish appropriate storage conditions and expiration dates.

These stringent quality control measures ensure that this compound is a reliable and accurate standard for quantitative analyses in various research and diagnostic settings.

Data Tables

Table 1: Typical Mass Spectrometry Data for Imipramine and this compound

| Compound | Molecular Formula (Free Base) | Calculated Monoisotopic Mass (Da) |

| Imipramine | C₁₉H₂₄N₂ | 280.1939 |

| This compound | C₁₉H₂₁D₃N₂ | 283.2132 |

Note: Molecular formulas and masses are for the free base. This compound refers to the N-(methyl-d3) isotopologue.

Table 2: Isotopic Purity of this compound (Example Data)

| Analyte | Method | Result (%) | Acceptance Criteria |

| This compound | GC/MS SIM Analysis | ~95.67% D4 | N/A |

| This compound | GC/MS SIM Analysis | ~3.23% D3 | N/A |

| This compound | GC/MS SIM Analysis | ~0.48% D0* | N/A |

| This compound | Chemical Name / Atom % D | ≥98 Atom % D | ≥98 Atom % D |

Note: Data from Result lgcstandards.com shows a mix of deuteration levels (D0, D1, D3, D4). Result chemicalbook.com specifies "98 ATOM % D" for this compound hydrochloride, which is the typical target for this standard. The presence of D4 in the analysis from lgcstandards.com might indicate a co-eluting or related labeled species, or a broader definition of the labeled product in that specific analysis.

Table 3: Chemical Purity of this compound (Example Data)

| Analyte | Method | Result (%) | Acceptance Criteria |

| This compound | HPLC/UV Analysis | ≥99.9% | ≥99.0% |

| This compound | GC/FID Analysis | ≥99.9% | ≥99.0% |

Note: Data derived from primary and secondary chromatographic purity assessments lgcstandards.com.

Table 4: Common Analytical Methodologies for this compound

| Technique | Purpose | Reference(s) |

| ¹H NMR Spectroscopy | Structural confirmation, identity verification | lgcstandards.comrsc.orgckisotopes.com |

| ²H NMR Spectroscopy | Direct detection of deuterium | ckisotopes.com |

| ¹³C NMR Spectroscopy | Structural confirmation, observation of deuteration effects | ckisotopes.comspectrabase.com |

| GC-MS (SIM/MRM) | Isotopic purity determination, quantification, bioanalysis | cerilliant.comjst.go.jpresearchgate.net |

| LC-MS (SIM/MRM) | Isotopic purity determination, quantification, bioanalysis | cerilliant.comjst.go.jpunb.brucl.ac.uk |

| High-Resolution LC-MS (e.g., Q-TOF) | Accurate mass measurement, isotopic enrichment determination | almacgroup.comnih.gov |

| HPLC-UV | Chemical purity assessment, quantification | researchgate.netnih.govresearchgate.netresearchgate.net |

| GC-FID | Chemical purity assessment | lgcstandards.com |

| Quantitative NMR (qNMR) | Purity assessment, quantitative analysis | ckisotopes.comuni-saarland.de |

Compound List

Imipramine

this compound

Advanced Analytical Methodologies Employing Imipramine D3 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) for Imipramine (B1671792) Quantification in Research

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., Imipramine-d3) to the sample. The principle behind IDMS is that the labeled standard and the native analyte behave identically during sample preparation and ionization, thus co-eluting chromatographically and being detected by the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, researchers can accurately determine the concentration of the analyte in the original sample, even in the presence of matrix interferences or variations in recovery cerilliant.com, sigmaaldrich.com, otsuka.co.jp. This compound is particularly valuable for quantifying imipramine in complex biological matrices such as plasma, serum, and urine, where matrix effects can significantly impact accuracy cerilliant.com, sigmaaldrich.com, medline.com.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays Utilizing this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of imipramine in biological samples, with this compound serving as the preferred internal standard. The development of robust LC-MS/MS assays involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte before LC-MS/MS analysis. This compound is incorporated at the initial stages of sample preparation. Common biological matrices analyzed include plasma, serum, urine, and whole blood cerilliant.com, sigmaaldrich.com, cuny.edu, medline.com.

Protein Precipitation: A straightforward method involves adding a precipitating reagent, such as a mixture of acetonitrile (B52724) and methanol, to the biological sample. This process causes proteins to precipitate, and the supernatant containing the analyte and internal standard is then collected for analysis nih.gov.

Liquid-Liquid Extraction (LLE): LLE is frequently employed, often involving extraction of the analyte from an aqueous or buffered sample into an organic solvent. This technique can be enhanced with ion-pairing agents for improved recovery researchgate.net, researchgate.net, mdpi.com.

Supported Liquid Extraction (SLE): SLE offers a more controlled and often higher-throughput alternative to traditional LLE, utilizing a sorbent material to retain the aqueous sample and facilitate the transfer of analytes to an organic phase researchgate.net.

Solid-Phase Extraction (SPE): SPE is a widely used technique for isolating and purifying analytes from complex matrices. Various SPE cartridges and protocols are available, allowing for selective retention of imipramine and this compound, followed by elution with an appropriate solvent cuny.edu, researchgate.net.

Typical sample volumes used in these methods range from 50 µL of plasma researchgate.net to 100 µL of serum or plasma nih.gov, and 300 µL of whole blood cuny.edu. The internal standard, this compound, is added at a known concentration, for example, 0.12 ng/µL nih.gov, to ensure accurate quantification.

Chromatographic separation is essential to resolve imipramine and this compound from other compounds present in the biological matrix and from potential interfering substances. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are commonly utilized.

UHPLC: UHPLC systems, employing columns like the Waters Acquity UPLC HSS T3 (1.8 µm, 2.1×50mm), offer faster analysis times and improved resolution nih.gov. Separation is typically achieved using gradient elution with mobile phases consisting of acetonitrile and water, often modified with 0.1% formic acid to optimize ionization and peak shape nih.gov, cuny.edu. Run times can be as short as 1.8 minutes per injection nih.gov, with rapid screening methods achieving even shorter cycle times chromatographyonline.com, chromatographyonline.com.

HPLC: Traditional HPLC methods, utilizing columns such as the Synergi Hydro-RP (150 x 3.00 mm; 4 µm; 80 Å), are also effective for separating imipramine and its deuterated analog olemiss.edu.

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for quantifying imipramine in biological samples.

Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for imipramine and its deuterated analog in LC-MS/MS analyses, operating in positive ion mode nih.gov, cuny.edu.

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection strategy. In MRM, specific precursor ions (e.g., the protonated imipramine or this compound) are selected in the first mass analyzer, fragmented in the collision cell, and specific product ions are monitored in the second mass analyzer olemiss.edu, nih.gov, cuny.edu, uni-saarland.de. This targeted approach significantly reduces background noise and enhances selectivity.

MRM Transitions: For this compound, typical MRM transitions monitored include a primary transition of m/z 284.25 > 89.10 and a secondary transition of m/z 284.25 > 193.10 nih.gov. These transitions are specific to the deuterated molecule and are used to quantify its presence, thereby enabling the accurate quantification of imipramine.

Rigorous validation of the analytical method is essential to ensure its reliability, accuracy, and precision when incorporating this compound. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, matrix effects, and carryover.

| Parameter | Typical Value(s) | Source(s) |

| Linearity Range | 2.5–5000 ng/mL; 25–400 ng/mL; 2.5–900 ng/mL | researchgate.net, olemiss.edu, cuny.edu |

| LLOQ | 2.5 ng/mL; 2.50 ng/mL | researchgate.net, cuny.edu |

| Typical Accuracy | Approximately 95–109% | olemiss.edu |

| Typical Precision (CV) | <11%; <15%; <4.15% | olemiss.edu, researchgate.net, nih.gov |

The linearity of the assay, assessed through calibration curves, typically spans several orders of magnitude, for instance, from 2.5 ng/mL to 5000 ng/mL researchgate.net. The Lower Limit of Quantification (LLOQ) is critical for detecting low concentrations, with values such as 2.5 ng/mL commonly reported researchgate.net, cuny.edu. Accuracy and precision are evaluated by analyzing quality control samples at different concentrations, with reported values for accuracy often falling within 95-109% and coefficients of variation (CV) for precision being less than 15% olemiss.edu, researchgate.net, nih.gov. While matrix effects and carryover are crucial validation parameters in LC-MS/MS, specific quantitative data for this compound in the provided snippets were not detailed.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications with this compound in Research

Gas Chromatography-Mass Spectrometry (GC/MS) also plays a significant role in the analysis of imipramine, particularly in forensic toxicology and clinical diagnostics, where it offers robustness and established methodologies cerilliant.com, sigmaaldrich.com, mdpi.com. This compound is employed as an internal standard in GC/MS methods to enhance accuracy and precision.

GC-MS methods often involve derivatization of imipramine to improve its volatility and thermal stability for GC separation. Common derivatization agents include N-methyl-bis-trifluoroacetamide or heptafluorobutyric anhydride (B1165640) mdpi.com. Sample preparation typically involves extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) mdpi.com, researchgate.net. Detection is frequently performed using Selected Ion Monitoring (SIM) or SIM-SIM modes, coupled with electron impact ionization, to achieve sensitive and selective detection of imipramine and its deuterated analog mdpi.com, researchgate.net. These methods are valuable for simultaneous analysis of multiple antidepressants in matrices like whole blood researchgate.net.

Compound List:

this compound

Imipramine

Preclinical Pharmacokinetic and Metabolic Research with Imipramine D3

Stable Isotope Tracer Methodologies in Non-Human Pharmacokinetic Investigations

Stable isotope-labeled compounds, such as Imipramine-d3, are instrumental in preclinical pharmacokinetic (PK) studies. Their primary utility lies in their ability to act as internal standards in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for precise measurement of drug concentrations in biological matrices like plasma and tissues without requiring radiolabeling, which can be complex and costly. The similarity in physical and chemical properties between the labeled and unlabeled compound ensures comparable extraction and isolation efficiencies, minimizing analytical variability scinews.uzresearchgate.netmdpi.com. Deuterium-labeled imipramine (B1671792) has been used as an internal standard to compare the bioavailability of different imipramine preparations within the same subject, demonstrating the utility of stable isotopes in reducing inter-subject variability in bioavailability studies scinews.uz.

Assessment of Isotope Effects on Pharmacokinetic Parameters in Preclinical Models

The presence of deuterium (B1214612) atoms can, in some instances, influence a drug's pharmacokinetic parameters due to the kinetic isotope effect (KIE). This effect arises from the difference in bond vibration frequencies between C-H and C-D bonds, potentially leading to slower enzymatic cleavage of C-D bonds compared to C-H bonds researchgate.netucl.ac.uk. Research involving deuterated imipramine in rats has indicated that deuterium substitution can result in a small but significant isotope effect on N-demethylation. This effect manifested as a slower systemic clearance rate and a longer half-life for the deuterated imipramine compared to its unlabeled counterpart. Consequently, when orally administered, the deuterated form showed enhanced bioavailability. Specifically, urinary excretion of deuterated metabolites was lower, suggesting inhibited demethylation nih.gov. This observation underscores the importance of evaluating potential isotope effects when using deuterated analogs to ensure accurate extrapolation of preclinical data.

In Vitro Metabolism Studies Utilizing this compound

In vitro studies using this compound are crucial for dissecting the metabolic pathways and enzyme kinetics of imipramine without the complexities of in vivo systems. These studies typically employ subcellular fractions like liver microsomes or isolated hepatocytes.

Microsomal Metabolism Investigations (e.g., Liver Microsomes)

Human liver microsomes are widely used in vitro systems for studying drug metabolism, particularly oxidative pathways mediated by cytochrome P450 (CYP) enzymes nih.govresearchgate.netrsc.org. Imipramine is extensively metabolized in the liver, with key pathways including N-demethylation (forming desipramine) and aromatic hydroxylation, primarily mediated by CYP enzymes such as CYP1A2, CYP2C19, and CYP2D6 rsc.orgdrugbank.compharmgkb.org. Studies investigating imipramine metabolism in human liver microsomes have characterized the kinetics of these pathways. For instance, the aromatic 2-hydroxylation of imipramine in microsomes from human livers was found to be best described by a biphasic enzyme model, with a high-affinity site for this reaction exhibiting Vmax values ranging from 3.2 to 5.7 nmol mg⁻¹ h⁻¹ and Km values between 25 to 31 µM nih.gov. These studies often utilize deuterated analogs like this compound to confirm metabolic pathways and quantify enzyme kinetics accurately.

Elucidation of Metabolic Pathways and Enzyme Kinetics with Deuterated Analogs

Deuterated analogs like this compound are invaluable for elucidating specific metabolic pathways and determining enzyme kinetic parameters (e.g., Vmax, Km). By comparing the metabolism of this compound with unlabeled imipramine in in vitro systems, researchers can identify which metabolic steps are affected by deuterium substitution and quantify the kinetic parameters of the enzymes involved. For example, studies have shown that N-demethylation of imipramine is mediated by low-affinity, high-capacity enzymes, while 2-hydroxylations are mediated by high-affinity, low-capacity enzymes nih.gov. The stability of the N-CD3 group in this compound has also been confirmed, as urinary excretion of metabolites derived from this group was lower compared to unlabeled analogs, indicating the stability of the deuterated methyl group during metabolism nih.gov. This stability is crucial for using this compound as a reliable tracer. Furthermore, this compound can be used to investigate enzyme inhibition studies, for example, identifying fluvoxamine (B1237835) as a potent inhibitor of imipramine N-demethylation with a Ki-value of 0.14 µM nih.gov.

Preclinical Toxicokinetic Studies in Animal Models Employing this compound as a Research Tool

Toxicokinetics (TK) is the study of how toxic substances are absorbed, distributed, metabolized, and excreted (ADME) within living organisms, and it plays a critical role in safety assessment europa.euomicsonline.org. Animal models are indispensable for investigating the toxicokinetic profiles of drugs and chemicals omicsonline.org. While specific toxicokinetic studies using this compound are not explicitly detailed in the provided search results, the general principles apply. This compound, as a stable isotope-labeled analog, can be employed in animal models to track the disposition of imipramine and its metabolites during toxicity studies. This allows for a precise understanding of the drug's concentration-time profile in various tissues and biological fluids. By using this compound, researchers can differentiate between endogenous and exogenous compounds and quantify the drug and its metabolites with high accuracy, providing essential data for risk assessment and understanding the relationship between exposure and potential adverse effects. The methodology of using labeled compounds in conjunction with mass spectrometry is well-established for such TK investigations researchgate.netmdpi.com.

Mechanistic and Biological Investigations Utilizing Imipramine D3

Application of Imipramine-d3 in Receptor Binding Assays and Target Engagement Studies

Deuterium-labeled compounds like this compound are indispensable as internal standards in quantitative bioanalytical methods, including those used in receptor binding and target engagement studies. While imipramine (B1671792) itself is known to bind to various targets, including serotonin (B10506) transporters (SERT) and norepinephrine (B1679862) transporters (NET) drugbank.comgoogle.com, this compound enables the precise quantification of imipramine's interaction with these targets.

In competition binding assays, where the binding affinity of a compound to a receptor or transporter is assessed, this compound serves as a crucial internal standard for mass spectrometry-based quantification. This allows researchers to accurately determine the concentration of imipramine bound to its target, providing mechanistic insights into drug-target interactions. For instance, imipramine has been used in studies to define non-specific binding in transporter assays google.comscience.gov. The use of this compound in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) ensures accurate quantitation of imipramine levels, which is fundamental for evaluating target engagement and understanding dose-response relationships in research systems medchemexpress.comcerilliant.comjst.go.jp.

Table 1: Role of Imipramine in Transporter Binding Assays

| Target/Assay Type | Role of Imipramine (as reference) | This compound Application |

| Serotonin Transporter (SERT) | Ligand, defines non-specific binding | Internal standard for quantitative LC-MS/MS analysis in binding affinity studies. |

| Norepinephrine Transporter (NET) | Ligand | Internal standard for quantitative LC-MS/MS analysis in binding affinity studies. |

| P-glycoprotein (P-gp) | Substrate | Internal standard for quantitative LC-MS/MS analysis in transport studies. |

Role of this compound in Exploring Cellular and Molecular Mechanisms

This compound plays a significant role in investigating the cellular and molecular mechanisms governing imipramine's transport and disposition. Its utility as a stable isotope-labeled internal standard is paramount for quantitative analysis in these complex biological processes.

Cellular Transport: Research has identified imipramine as a transported substrate of human P-glycoprotein (P-gp), a key efflux transporter involved in drug disposition and blood-brain barrier (BBB) permeability. In vitro studies using transfected cell lines indicated that imipramine exhibits a Transport Ratio (TR) of 1.68, suggesting net efflux mediated by P-gp researchgate.net. Furthermore, studies examining imipramine's passage across the rat BBB have quantified its influx and efflux clearance. In vivo influx clearance was determined to be 0.322 mL/(min·g brain), while efflux clearance was measured at 0.380 mL/(min·g brain) researchgate.net. This compound is utilized as an internal standard in LC-MS/MS methods to accurately measure these transport parameters and understand how transporters influence imipramine's distribution within biological systems jst.go.jp.

Disposition and Metabolism: Imipramine undergoes extensive metabolism, primarily in the liver, via cytochrome P450 enzymes, leading to active metabolites like desipramine (B1205290) drugbank.com. This compound is employed in studies to trace the disposition of imipramine and its metabolites, providing quantitative data on absorption, distribution, metabolism, and excretion (ADME) pathways. For instance, it serves as an internal standard for the analysis of imipramine and desipramine in toxicokinetic studies jst.go.jp.

Table 2: Imipramine Transport and Disposition Parameters

| Parameter | Value | Study System/Context | Reference |

| P-glycoprotein Transport Ratio (TR) | 1.68 | Human P-gp transfected MDCKII-MDR1 cell line | researchgate.net |

| BBB Influx Clearance | 0.322 mL/(min·g brain) | In vivo rat BBB model | researchgate.net |

| BBB Efflux Clearance | 0.380 mL/(min·g brain) | In vivo rat BBB model | researchgate.net |

| Internal Standard for Analysis | This compound | LC-MS/MS analysis of imipramine and desipramine | jst.go.jp |

Research on Deuterium (B1214612) Labeling to Modulate Pharmacological Profiles

The incorporation of deuterium into drug molecules, such as in this compound, can profoundly influence their metabolic stability and pharmacokinetic profiles due to the kinetic isotope effect (KIE) nih.govresearchgate.netdovepress.comjuniperpublishers.com. The C-D bond is stronger and requires more energy to break than the C-H bond, which can lead to a slower rate of metabolic transformation at the deuterated site dovepress.com.

Kinetic Isotope Effect on Metabolism: Studies investigating the effect of deuteration on imipramine's pharmacokinetic properties in rats revealed a small but significant isotope effect on N-demethylation. While aromatic hydroxylation remained unaffected, deuteration at specific positions (aromatic rings or the N-methyl group) resulted in a slower rate of systemic clearance, a prolonged half-life, and consequently, enhanced oral bioavailability nih.gov. This indicated that the deuteration of imipramine could indeed modulate its metabolic fate and pharmacokinetic behavior. Urinary excretion data also supported this, showing reduced excretion of deuterated metabolites, implying inhibited demethylation pathways nih.gov. The stability of the N-CD3 group was specifically noted nih.gov.

Table 3: Impact of Deuteration on Imipramine Pharmacokinetics in Rats

| Deuteration Site(s) | Observed Kinetic Isotope Effect | Systemic Clearance | Half-life | Oral Bioavailability |

| Aromatic rings and/or N-methyl group | Significant on N-demethylation | Slower | Longer | Enhanced |

These findings highlight how deuterium labeling can be strategically employed to optimize drug properties, such as improving metabolic stability and extending the duration of action, by leveraging the kinetic isotope effect.

Compound List:

Imipramine

this compound

Desipramine

Didesmethylimipramine

2-hydroxydesmethylimipramine

Quality Assurance and Reference Material Standards for Imipramine D3 in Research

Development and Certification of Imipramine-d3 as a Certified Reference Material (CRM)

The development of this compound as a Certified Reference Material (CRM) is a meticulous process designed to produce a stable, homogenous, and well-characterized standard essential for analytical accuracy. The initial step involves the synthesis of the molecule, where deuterium (B1214612) atoms are incorporated into the imipramine (B1671792) structure. This process, known as deuterium labeling, results in a molecule that is chemically identical to imipramine but has a higher mass, making it an ideal internal standard for mass spectrometry-based applications. medchemexpress.com

Once synthesized, the material undergoes a rigorous certification process to qualify as a CRM. This process is governed by international standards, such as those outlined in ISO 17034 and ISO Guides 34 and 35, which specify the general requirements for the competence of reference material producers. nac-us.org The certification involves a comprehensive characterization of the material to determine its identity, purity, and concentration with a high degree of accuracy and reliability.

The certification procedure for this compound typically includes the following key stages:

Purity Assessment: Various analytical techniques are employed to identify and quantify any impurities. This ensures that the certified value is accurate and not influenced by other substances.

Identity Confirmation: The molecular structure of this compound is confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Concentration Determination: The concentration of the this compound in solution is precisely measured, often using quantitative NMR (qNMR) or by gravimetric preparation followed by verification with chromatographic methods.

Homogeneity and Stability Studies: The material is tested to ensure that it is uniform throughout the batch (homogeneity) and that its certified properties will remain stable over time and under specified storage conditions (stability).

Upon successful completion of these evaluations, a Certificate of Analysis (CoA) is issued. cerilliant.com This document provides the certified property values (e.g., concentration), the associated measurement uncertainty, and a statement of metrological traceability. cerilliant.com The availability of this compound as a CRM, for instance in the form of this compound maleate, provides researchers with a reliable standard for the quantification of imipramine in various biological matrices like urine, serum, or plasma. cerilliant.com

Table 1: Key Stages in the Certification of this compound as a CRM

| Certification Stage | Description | Analytical Techniques Used |

| Identity Confirmation | Verifies the correct chemical structure of the deuterated compound. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Purity Analysis | Identifies and quantifies any organic and inorganic impurities. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Concentration Assignment | Accurately determines the concentration of the analyte in the reference material. | Quantitative NMR (qNMR), Gravimetry, Chromatography |

| Homogeneity Assessment | Ensures uniformity of the analyte's concentration across different units within a batch. | Statistical analysis of measurements from multiple units |

| Stability Assessment | Evaluates the material's integrity and concentration over time under defined storage conditions. | Long-term and short-term stability studies at various temperatures |

Importance of Traceability and Metrological Aspects in Isotope-Labeled Standards for Research Quality

The importance of traceability for a CRM like this compound lies in its ability to provide a direct link to internationally recognized standards, ultimately tracing back to the International System of Units (SI). nist.govadvancedspectral.com This unbroken chain of comparisons ensures that a measurement performed in one laboratory can be reliably compared with results from another, regardless of location or time. eurachem.org The traceability chain is meticulously documented, detailing each calibration step, the standards used, and the calculated uncertainty. mlo-online.comeurachem.org

Key metrological aspects for isotope-labeled standards include:

Unbroken Calibration Chain: The value assigned to the this compound CRM is established through a sequence of calibrations linking it to a primary standard of high purity. mlo-online.com

Measurement Uncertainty: Each step in the traceability chain has an associated uncertainty, and these are combined to calculate the total uncertainty of the certified value on the CRM's certificate. nist.govresearchgate.net This provides users with a quantitative measure of the confidence in the certified value.

Documentation: All procedures, calibrations, and calculations are thoroughly documented to provide a transparent and verifiable record of the traceability chain. mlo-online.com

By using a CRM with established metrological traceability, researchers can have confidence in the accuracy of their instrument calibrations and the validity of their quantitative data. eurachem.org This is particularly critical in fields such as clinical toxicology, forensic analysis, and pharmaceutical research, where precise measurements are essential for making informed decisions. cerilliant.comcerilliant.com

Role in Ensuring Reproducibility and Comparability in Academic Research Studies

The use of this compound as a CRM plays a vital role in addressing the ongoing challenge of reproducibility in scientific research. nih.gov Reproducibility, the ability for an independent researcher to duplicate an experiment and obtain comparable results, is a cornerstone of the scientific method. nih.gov In analytical chemistry, a significant source of variability can arise from differences in analytical methods, instrument calibration, and reference standards.

This compound, as a stable-labeled internal standard, directly enhances the reproducibility and comparability of research findings in several ways:

Minimizing Analytical Variation: When used as an internal standard in methods like Liquid Chromatography-Mass Spectrometry (LC/MS) or Gas Chromatography-Mass Spectrometry (GC/MS), this compound is added to samples at a known concentration. It co-elutes with the non-labeled imipramine and helps to correct for variations that can occur during sample preparation (e.g., extraction) and instrumental analysis (e.g., injection volume, ionization efficiency). cerilliant.com This normalization process leads to more precise and accurate quantification of imipramine.

Providing a Common Reference Point: By using a universally recognized and certified reference material, researchers in different laboratories can calibrate their instruments and validate their methods against the same standard. This reduces inter-laboratory variation and ensures that results from different studies are comparable.

Enhancing Data Integrity: The use of CRMs is a key component of a robust quality assurance system in a research laboratory. It provides objective evidence that measurements are accurate and traceable, thereby strengthening the integrity and reliability of the reported data. nih.gov

In academic studies investigating the pharmacology or metabolism of imipramine, the ability to accurately quantify the compound is paramount. nih.gov By employing this compound as a CRM, researchers can ensure that their findings are not only accurate within their own laboratory but are also comparable to the broader body of scientific literature, thus fostering collaboration and advancing scientific knowledge.

Q & A

Q. What is the role of Imipramine-d3 as an internal standard in LC-MS/MS methods for antidepressant analysis?

this compound is a deuterium-labeled isotopologue of imipramine, primarily used as an internal standard (IS) in quantitative bioanalytical methods such as LC-DMS-SIM/MS. Its structural similarity to non-deuterated analytes ensures consistent ionization efficiency and retention times, minimizing matrix effects and improving quantification accuracy. For example, in human plasma analysis, this compound compensates for analyte loss during extraction and corrects for instrumental variability, enabling precise measurement of antidepressants like amitriptyline and desipramine .

Q. How does deuterium labeling affect the physicochemical properties of this compound compared to its non-deuterated form?

Deuterium substitution at three hydrogen atoms increases the molecular mass by ~3 Da, allowing distinct mass spectral separation while retaining chromatographic behavior similar to the parent compound. This isotopic labeling avoids co-elution interference in multi-analyte panels and ensures reliable quantification in complex matrices like plasma. Pharmacokinetically, deuterium labeling does not alter receptor binding affinity (e.g., serotonin transporter inhibition IC50 remains ~32 nM) but improves metabolic stability in vitro .

Q. What validation parameters are critical when employing this compound in bioanalytical assays?

Key validation parameters include:

- Selectivity : Ensure no cross-reactivity with endogenous plasma components.

- Linearity : Assess over the expected concentration range (e.g., 1–200 ng/mL).

- Recovery : Compare extraction efficiency of this compound vs. analytes.

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion studies.

- Stability : Test under storage, freeze-thaw, and processing conditions.

These steps are essential for meeting regulatory guidelines (e.g., ICH M10) .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges in multi-analyte panels using this compound with trap-elute LC-vDMS-SIM/MS?

In trap-elute methods, co-eluting analytes (e.g., imipramine, desipramine) require optimization of differential mobility spectrometry (DMS) parameters. Adjusting the separation voltage (SV) and modifier composition (e.g., methanol concentration) enhances ion mobility resolution. For instance, a 40:60 methanol:water modifier ratio reduces peak overlap by >90% while maintaining sensitivity. This approach eliminates the need for multiple internal standards, simplifying method development .

Q. What strategies mitigate isotopic interference when using deuterated internal standards like this compound in high-resolution mass spectrometry (HRMS)?

Isotopic interference arises from natural abundance of heavy isotopes (e.g., 13C, 15N) in non-deuterated analytes. Mitigation strategies include:

- Resolution enhancement : Use HRMS with resolving power >30,000 to distinguish this compound (m/z 284.21) from imipramine (m/z 281.18).

- Chromatographic separation : Extend gradient elution to ≥10 min to prevent overlap.

- Data processing : Apply isotopic pattern deconvolution algorithms (e.g., XCMS Online) .

Q. How do matrix effects in human plasma influence the accuracy of antidepressant quantification with this compound, and how can they be corrected?

Plasma phospholipids and proteins cause ion suppression, particularly in electrospray ionization (ESI). To address this:

Q. What experimental designs are optimal for studying this compound’s role in exosome secretion inhibition?

To investigate this compound’s inhibition of acid sphingomyelinase (aSMase) and exosome secretion:

- Cell models : Use HEK-293 or neuronal cells treated with 10–100 µM this compound.

- Controls : Include non-deuterated imipramine and siRNA-mediated aSMase knockdown.

- Readouts : Quantify exosomes via nanoparticle tracking analysis (NTA) and aSMase activity via fluorometric assays.

This dual approach validates specificity and deuterium-related metabolic stability .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on this compound?

Q. What statistical approaches are recommended for analyzing contradictory data in this compound bioanalytical studies?

- Bland-Altman plots : Compare LC-MS/MS vs. ELISA results to identify systematic bias.

- Multivariate regression : Adjust for covariates like age, BMI, and concomitant medications.

- Sensitivity analysis : Exclude outliers using Grubbs’ test (α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.